(R)-tert-Butyl 3-(isonicotinamido)piperidine-1-carboxylate is a chemical compound with significant relevance in medicinal chemistry and pharmaceutical research. It is classified as a piperidine derivative, which incorporates both an isonicotinamide moiety and a tert-butyl ester group. The compound is recognized for its potential applications in drug development, particularly as a building block for various bioactive molecules.
(R)-tert-Butyl 3-(isonicotinamido)piperidine-1-carboxylate falls under the categories of:
The synthesis of (R)-tert-Butyl 3-(isonicotinamido)piperidine-1-carboxylate typically involves several key steps:
The synthesis may require specific conditions such as controlled temperature, inert atmosphere, and purification steps including column chromatography or recrystallization to ensure high purity and yield. Reaction monitoring can be performed using techniques like thin-layer chromatography or high-performance liquid chromatography.
The molecular formula of (R)-tert-Butyl 3-(isonicotinamido)piperidine-1-carboxylate is , with a molecular weight of approximately 305.37 g/mol. The structure features:
The compound's structural representation can be described using SMILES notation: CC(C)(C)OC(=O)N1CCC(C1)C(=O)N=C2C=CC=CC=2. The InChI key for this compound is UIJXHKXIOCDSEB-MRVPVSSYSA-N, which facilitates its identification in chemical databases .
(R)-tert-Butyl 3-(isonicotinamido)piperidine-1-carboxylate can participate in various chemical reactions:
Reactions are typically conducted under controlled conditions, and products are analyzed using spectroscopic methods such as nuclear magnetic resonance and mass spectrometry to confirm their identities.
The mechanism of action of (R)-tert-Butyl 3-(isonicotinamido)piperidine-1-carboxylate is not fully elucidated but may involve interactions with biological targets such as enzymes or receptors relevant to pharmacological activity. Its structure suggests potential binding affinity due to the presence of the piperidine ring and isonicotinamide moiety, which could facilitate interactions with specific biological pathways.
Research indicates that compounds with similar structures often exhibit activity against various targets in the central nervous system or play roles in anti-inflammatory responses.
(R)-tert-Butyl 3-(isonicotinamido)piperidine-1-carboxylate has several scientific uses:
This compound exemplifies the importance of piperidine derivatives in medicinal chemistry, highlighting their versatility and potential for developing new therapeutic agents.
Piperidine rings constitute fundamental structural components in approximately 20% of FDA-approved small-molecule pharmaceuticals, serving as indispensable building blocks in drug discovery [4] [9]. Their significance stems from three key attributes:
Conformational Flexibility & Spatial Organization: Piperidine’s six-membered ring provides a stable yet flexible framework that positions substituents in three-dimensional space for optimal target engagement. The Boc-protected derivatives, exemplified by (R)-tert-butyl 3-hydroxypiperidine-1-carboxylate (CAS: 143900-43-0), demonstrate how N-protection enhances stability while preserving the nitrogen atom for downstream functionalization [9]. This protection strategy prevents unwanted salt formation and facilitates chromatographic purification during synthesis. The chair and boat conformations of piperidine enable adaptive binding to diverse biological targets, particularly enzymes and receptors with deep hydrophobic pockets.
Chiral Pool Building Blocks: Chiral piperidine derivatives serve as stereochemically defined precursors for complex molecules. The (R)-configuration at C3 in compounds like (R)-tert-butyl 3-(cyclopropylamino)piperidine-1-carboxylate (CAS: 1354008-67-5) often confers distinct biological profiles compared to (S)-enantiomers due to stereoselective target interactions [4]. This enantioselectivity is critical for achieving target specificity—particularly in neurological therapeutics where receptor binding sites exhibit pronounced chirality preferences.
Structural Diversification Pathways: Functionalization at C3 (e.g., hydroxyl, carbamoyl, or aminomethyl groups) enables tailored pharmacological properties. Derivatives such as (R)-tert-butyl 3-carbamoylpiperidine-1-carboxylate (CAS: 915226-43-6) demonstrate how hydrogen-bonding motifs can be incorporated to modulate solubility and target affinity [5] [6]. Similarly, tert-butyl 4-(piperazin-1-ylmethyl)piperidine-1-carboxylate (CAS: 381722-48-1) illustrates the introduction of basic nitrogen centers for enhanced water solubility and ionic interactions with biological targets [10].
Table 1: Structurally Diverse Chiral Piperidine Building Blocks in Drug Synthesis
| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Key Functional Groups |
|---|---|---|---|---|
| (R)-tert-Butyl 3-hydroxypiperidine-1-carboxylate | 143900-43-0 | C₁₀H₁₉NO₃ | 201.26 | C3-hydroxyl |
| (R)-tert-Butyl 3-carbamoylpiperidine-1-carboxylate | 915226-43-6 | C₁₁H₂₀N₂O₃ | 228.29 | C3-carboxamide |
| (R)-tert-Butyl 3-(cyclopropylamino)piperidine-1-carboxylate | 1354008-67-5 | C₁₃H₂₄N₂O₂ | 240.35 | C3-cyclopropylamino |
| tert-Butyl 3-(aminomethyl)piperidine-1-carboxylate | 162167-97-7 | C₁₁H₂₂N₂O₂ | 214.30 | C3-aminomethyl |
| tert-Butyl 4-(piperazin-1-ylmethyl)piperidine-1-carboxylate | 381722-48-1 | C₁₅H₂₉N₃O₂ | 283.42 | C4-piperazinylmethyl |
Isonicotinic acid derivatives occupy a venerable position in anti-infective chemotherapy, primarily through isoniazid (isonicotinic acid hydrazide)—a first-line antitubercular agent since the 1950s. The isonicotinamide moiety within (R)-tert-butyl 3-(isonicotinamido)piperidine-1-carboxylate connects directly to this legacy through shared structural and mechanistic features [1] [5]:
Mechanistic Insights: Isonicotinic acid derivatives exert bactericidal effects through multifaceted mechanisms. Primary activity involves inhibition of mycolic acid biosynthesis—a critical component of the mycobacterial cell wall. The pyridine nitrogen coordinates transition metals within the active site of the enoyl-acyl carrier protein reductase (InhA), disrupting fatty acid elongation. Additionally, these compounds undergo activation by bacterial catalase-peroxidase (KatG), generating reactive radicals that disrupt multiple cellular processes. This dual mechanism reduces propensity for resistance development compared to single-target agents.
Hybridization Strategies: Contemporary research exploits the isonicotinic acid pharmacophore in molecular hybrids to overcome resistance and broaden antimicrobial spectra. The incorporation of isonicotinamide into complex frameworks like (R)-tert-butyl 3-(isonicotinamido)piperidine-1-carboxylate leverages the scaffold’s target affinity while modifying physicochemical properties. The amide linkage in this compound enhances metabolic stability compared to hydrazide derivatives, potentially prolonging half-life [1] [6]. Furthermore, the piperidine moiety introduces basicity and three-dimensionality absent in planar isoniazid analogues, potentially enabling penetration into persistent bacterial reservoirs.
Beyond Antimycobacterial Applications: Emerging evidence suggests expanded applications for isonicotinic acid derivatives, particularly in antiviral and anticancer contexts. The pyridine ring engages diverse biological targets through hydrogen bonding, π-stacking, and metal coordination. In (R)-tert-butyl 3-(isonicotinamido)piperidine-1-carboxylate, the juxtaposition of the electron-deficient pyridine and the chiral piperidine creates a dipole moment favorable for interaction with nucleotide-binding domains of kinases and dehydrogenases [5] [8]. This broad target engagement profile warrants investigation beyond traditional antimicrobial indications.
Table 2: Evolution of Isonicotinic Acid Derivatives in Pharmacotherapy
| Compound Class | Representative Examples | Key Pharmacological Advancements | Limitations Addressed Through Hybridization |
|---|---|---|---|
| First-generation Hydrazides | Isoniazid | Revolutionized TB therapy; bactericidal at low concentrations | Emergence of KatG mutations; hepatotoxicity |
| Second-generation Amides | Isonicotinamide | Improved metabolic stability; reduced hepatotoxicity | Limited spectrum; retained susceptibility to InhA mutations |
| Molecular Hybrids | (R)-tert-Butyl 3-(isonicotinamido)piperidine-1-carboxylate | Enhanced brain penetration; dual-target potential | Overcoming efflux-mediated resistance; targeting persistent organisms |
The stereochemical integrity at C3 of the piperidine ring in (R)-tert-butyl 3-(isonicotinamido)piperidine-1-carboxylate represents a critical determinant of its biological performance. Enantioselectivity manifests through three interconnected dimensions:
Stereoselective Target Recognition: Biomolecular targets exhibit pronounced chirality sensitivity, particularly G-protein-coupled receptors (GPCRs), ion channels, and enzymes. The (R)-configuration in piperidine derivatives often demonstrates superior binding affinity to neurological targets. For example, (R)-enantiomers of 3-substituted piperidines show 10-100-fold greater affinity for σ receptors and dopamine transporters compared to (S)-counterparts [4] [7]. This preference arises from complementary three-dimensional alignment of the (R)-piperidine’s substituents within asymmetric binding pockets. The isonicotinamide moiety in (R)-tert-butyl 3-(isonicotinamido)piperidine-1-carboxylate may further stabilize binding through π-cation interactions with conserved lysine or arginine residues within target proteins.
Metabolic and Pharmacokinetic Advantages: Chirality influences absorption, distribution, metabolism, and excretion (ADME) properties. The (R)-enantiomer of piperidine derivatives typically undergoes slower hepatic clearance due to stereoselective metabolism by cytochrome P450 enzymes. Tert-butyl 3-(aminomethyl)piperidine-1-carboxylate (CAS: 162167-97-7) exemplifies how stereochemistry affects blood-brain barrier penetration—a crucial factor for CNS-targeted therapeutics [7]. Molecular modeling indicates the (R)-configuration adopts conformations that reduce P-glycoprotein recognition, thereby enhancing CNS bioavailability compared to (S)-equivalents.
Synthetic Challenges and Resolutions: Accessing enantiopure (R)-piperidines demands sophisticated synthetic approaches. Classical resolution remains impractical for large-scale production, driving development of asymmetric methods. Transition metal-catalyzed hydrogenation using chiral ligands (e.g., DuPhos, BINAP) enables direct enantioselective synthesis of Boc-protected (R)-piperidine precursors [4] [9]. Alternatively, enzymatic resolution employing lipases or acylases achieves high enantiomeric excess (>99% ee) for derivatives like (R)-tert-butyl 3-hydroxypiperidine-1-carboxylate [9]. These methodologies ensure the production of stereochemically pure intermediates essential for structure-activity relationship studies of compounds like (R)-tert-butyl 3-(isonicotinamido)piperidine-1-carboxylate.
The convergence of these factors—target selectivity, ADME optimization, and synthetic accessibility—establishes a compelling rationale for prioritizing (R)-configured piperidine derivatives in drug discovery pipelines. Future research on (R)-tert-butyl 3-(isonicotinamido)piperidine-1-carboxylate should elucidate its precise target engagement profile and exploit its hybrid architecture for multifunctional pharmacology.
CAS No.: 4493-23-6
CAS No.:
CAS No.: 19519-55-2
CAS No.:
CAS No.: 2058075-35-5
CAS No.: